![molecular formula C8H10FN B1306752 4-Fluoro-2-methylbenzylamine CAS No. 771574-00-6](/img/structure/B1306752.png)
4-Fluoro-2-methylbenzylamine
Overview
Description
4-Fluoro-2-methylbenzylamine is a chemical compound with the CAS Number: 771574-00-6 . It has a molecular weight of 139.17 and its IUPAC name is 4-fluoro-2-methylbenzylamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-methylbenzylamine is1S/C8H10FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
4-Fluoro-α-methylbenzylamine has been used in the synthesis of novel thioureas with diuretic and saluretic activity . It has also been used for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
4-Fluoro-2-methylbenzylamine is a liquid with a molecular weight of 139.17 . It is stored at ambient temperature .Scientific Research Applications
Chemical Synthesis
4-Fluoro-2-methylbenzylamine is used in various areas of research including chemical synthesis . It can be used as a building block in the synthesis of a wide range of chemical compounds .
Material Science
In the field of material science, 4-Fluoro-2-methylbenzylamine can be used in the development of new materials . Its unique properties can contribute to the creation of materials with specific characteristics .
Chromatography
4-Fluoro-2-methylbenzylamine can also be used in chromatography, a laboratory technique for the separation of mixtures . It can serve as a reagent or a component of the mobile phase .
Analytical Research
In analytical research, 4-Fluoro-2-methylbenzylamine can be used as a standard for calibration and method validation .
Pharmaceutical Testing
4-Fluoro-2-methylbenzylamine can be used for pharmaceutical testing . It can serve as a reference standard for accurate results .
Synthesis of Novel Thioureas
4-Fluoro-α-methylbenzylamine has been used in the synthesis of novel thioureas with diuretic and saluretic activity . This indicates its potential use in the development of new drugs .
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-2-methylbenzylamine is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes .
Mode of Action
It is known that the compound interacts with its target, trypsin-1, leading to changes in the protein’s activity
Result of Action
Given its target, it is likely to influence processes regulated by Trypsin-1, potentially including protein digestion and other biological processes .
properties
IUPAC Name |
(4-fluoro-2-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDTUDLZKZTPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392690 | |
Record name | 4-Fluoro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylbenzylamine | |
CAS RN |
771574-00-6 | |
Record name | 4-Fluoro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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